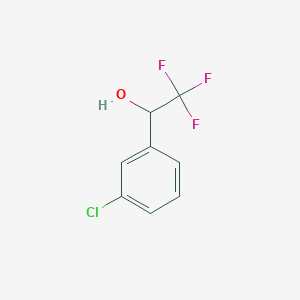

1-(3-Chlorophenyl)-2,2,2-trifluoroethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-chlorophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUMGCOCVZUIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479594 | |

| Record name | 1-(3-chlorophenyl)-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81577-11-9 | |

| Record name | 1-(3-chlorophenyl)-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol

This guide provides a comprehensive technical overview of the physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for synthesis, formulation, and application. The structure of this document is designed to logically present the core data, the experimental methodologies for its verification, and the scientific rationale behind these choices.

Introduction: A Molecule of Interest

This compound, with the chemical formula C₈H₆ClF₃O, is a fluorinated alcohol that has garnered interest in medicinal chemistry and materials science.[1] Its structure is characterized by a trifluoroethanol group attached to a 3-chlorophenyl ring. This unique combination imparts distinct properties: the potent electron-withdrawing trifluoromethyl (CF₃) group significantly increases the acidity of the adjacent hydroxyl (-OH) group, while the chlorophenyl moiety provides a hydrophobic and sterically defined region.[1] These features make it a valuable building block for creating molecules with enhanced metabolic stability, bioavailability, and specific binding affinities.[1] Understanding its fundamental physicochemical properties is therefore critical for its effective application.

Core Physicochemical Data

A summary of the essential physicochemical properties of this compound is presented below. It is important to note that while some properties are well-documented, others, such as melting and boiling points, have limited available experimental data, which is common for specialized reagents.

| Property | Value / Description | Source(s) |

| CAS Number | 81577-11-9 | [2][3] |

| Molecular Formula | C₈H₆ClF₃O | [1][4][5] |

| Molecular Weight | 210.58 g/mol | [1][5] |

| Physical State | Liquid at room temperature | [3] |

| Melting/Freezing Point | No data available | [2] |

| Boiling Point | No data available | [2] |

| Solubility | No data available; predicted to be soluble in organic solvents and sparingly soluble in water. | [2] |

| Predicted XlogP | 2.8 | [4] |

| pKa | No experimental data available; expected to be more acidic than non-fluorinated alcohols. | |

| InChI Key | IFUMGCOCVZUIRR-UHFFFAOYSA-N | [3][4] |

Synthesis and Chemical Reactivity

Synthesis: The primary synthetic route to this compound involves the asymmetric reduction of the corresponding ketone precursor, 3'-chloro-2,2,2-trifluoroacetophenone.[1] This method is strategically important as it allows for the selective synthesis of specific enantiomers, which is often crucial in pharmaceutical development.[1] Other reported methods include the reaction of 3-chlorophenol with trifluoroacetaldehyde.[1]

Chemical Reactivity: The compound exhibits reactivity typical of alcohols and halogenated aromatic compounds.[1]

-

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.[1]

-

Dehydration: Under acidic conditions, dehydration can occur to form the corresponding alkene.[1]

-

Nucleophilic Substitution: The chlorine atom on the phenyl ring can be replaced by strong nucleophiles under specific reaction conditions.[1]

Spectroscopic Profile

While a dedicated public database of spectra for this specific molecule is sparse, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from analogous structures like 2,2,2-trifluoroethanol and 1-(3-chlorophenyl)ethanol.[6][7][8]

-

¹H NMR: The proton spectrum is expected to show a complex multiplet pattern in the aromatic region (approx. 7.2-7.5 ppm) for the four protons on the chlorophenyl ring. A quartet for the methine proton (-CH(OH)-) would appear further downfield, split by the three fluorine atoms. The hydroxyl proton will appear as a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: The spectrum will display distinct signals for the aromatic carbons, with the carbon bearing the chlorine atom shifted downfield. The carbon attached to the hydroxyl group will also be prominent. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the CF₃ group.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch around 3300-3500 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, strong C-F stretches in the 1100-1300 cm⁻¹ region, and a C-Cl stretch at lower wavenumbers.[9]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 210 and a characteristic M+2 peak with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.[10] Fragmentation would likely involve the loss of the CF₃ group.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols are essential. The following sections detail the methodologies for determining the core physicochemical properties of this compound.

Determination of Aqueous Solubility

Rationale: Solubility is a critical parameter in drug development, influencing dissolution and absorption. The "like dissolves like" principle suggests that due to the polar alcohol group and the nonpolar chlorophenyl ring, this compound will have limited aqueous solubility but good solubility in organic solvents.[11] A common and straightforward method is the shake-flask technique.

Protocol: Shake-Flask Method

-

Preparation: Prepare a series of vials. To each, add a precisely weighed amount of this compound that is in excess of its expected solubility.

-

Solvent Addition: Add a known volume (e.g., 5 mL) of purified water (or other solvent of interest) to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid/liquid has settled. Centrifugation can be used to accelerate this process.

-

Sampling and Analysis: Carefully withdraw an aliquot from the clear supernatant. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in units such as mg/mL or mol/L.

Diagram: Solubility Determination Workflow

Caption: Workflow for determining solubility via the shake-flask method.

Determination of pKa

Rationale: The acid dissociation constant (pKa) quantifies the acidity of a compound. The electron-withdrawing CF₃ group is expected to significantly lower the pKa of the hydroxyl group compared to a non-fluorinated alcohol like benzyl alcohol, making it a stronger acid.[1] Potentiometric titration is a robust and widely used method for pKa determination.[12]

Protocol: Potentiometric Titration

-

System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[12]

-

Sample Preparation: Dissolve a precisely known amount of this compound in a suitable solvent mixture (e.g., water/methanol co-solvent, due to limited water solubility) to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen to eliminate dissolved CO₂.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.[13]

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

Caption: Process flow for LogP determination using the shake-flask method.

Conclusion

This compound is a specialized chemical with a distinct set of physicochemical properties driven by its unique molecular architecture. The high acidity of its hydroxyl group and its moderate lipophilicity make it a versatile tool for modifying molecular properties in drug discovery and materials science. While some physical constants require further experimental determination, the protocols outlined in this guide provide a robust framework for researchers to validate these parameters. A thorough understanding of these properties is the foundation for leveraging this compound to its full potential in advanced chemical applications.

References

- 1. Buy this compound | 81577-11-9 [smolecule.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | 81577-11-9 [sigmaaldrich.com]

- 4. PubChemLite - this compound (C8H6ClF3O) [pubchemlite.lcsb.uni.lu]

- 5. (S)-2,2,2-Trifluoro-1-(3-chlorophenyl)ethanol | CAS 1372452-83-9 - Arran Chemical Company [arranchemical.ie]

- 6. spectrabase.com [spectrabase.com]

- 7. 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum [chemicalbook.com]

- 8. 2,2,2-Trifluoroethanol | C2H3F3O | CID 6409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]

- 11. youtube.com [youtube.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. pharmaguru.co [pharmaguru.co]

A Senior Application Scientist's Guide to the Synthesis of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chlorophenyl)-2,2,2-trifluoroethanol is a chiral fluorinated alcohol of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group (CF3) can profoundly enhance the pharmacological profile of bioactive molecules by improving metabolic stability, bioavailability, and binding affinity.[1] This guide provides an in-depth examination of the principal synthetic methodologies for accessing this valuable building block, with a focus on explaining the causal factors behind strategic and procedural choices. We will dissect two primary retrosynthetic pathways: the reduction of a ketone precursor and the formation of the core C-C bond via organometallic reagents. Emphasis is placed on asymmetric synthesis to yield enantiomerically pure forms, a critical requirement for modern drug development.

Strategic Overview: A Retrosynthetic Analysis

To logically devise synthetic routes, we begin with a retrosynthetic analysis. The target molecule can be disconnected in two primary ways, revealing the key starting materials and the corresponding reactions required for their assembly.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals two robust strategies:

-

Reduction Pathway: Synthesizing the corresponding ketone, 3'-chloro-2,2,2-trifluoroacetophenone, and subsequently reducing the carbonyl group. This is the most common and versatile approach.

-

Nucleophilic Addition Pathway: Forming the critical carbon-carbon bond by reacting an aryl nucleophile with a trifluoroacetaldehyde equivalent or a trifluoromethyl nucleophile with 3-chlorobenzaldehyde.

The Reduction Pathway: From Ketone to Chiral Alcohol

This is the most strategically important methodology, as it allows for the synthesis of enantiomerically pure this compound through catalytic asymmetric reduction.[1]

Synthesis of the Precursor: 3'-Chloro-2,2,2-trifluoroacetophenone

The logical precursor to our target alcohol is the ketone, 1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-one (CAS 321-31-3).[2][3] The most direct method for its synthesis is the Friedel-Crafts acylation of chlorobenzene.

-

Mechanism Rationale: This reaction involves the generation of a highly electrophilic trifluoroacetyl cation (or a complex with the Lewis acid) from trifluoroacetic anhydride or trifluoroacetyl chloride. This electrophile then attacks the electron-rich chlorobenzene ring. The chloro-substituent is an ortho-, para-director; however, the meta-product is often obtained in synthetically useful yields, sometimes becoming the major product under specific conditions or with certain catalysts, though separation from other isomers is typically required.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₄ClF₃O | [2] |

| Molecular Weight | 208.56 g/mol | [2] |

| Boiling Point | ~178 °C (estimate) | [2] |

| Density | ~1.396 g/cm³ | [2] |

Table 1: Physicochemical Properties of the Ketone Precursor.

Asymmetric Transfer Hydrogenation: A Protocol for Enantioselectivity

While simple hydride reagents (e.g., NaBH₄) can accomplish the reduction achirally, the synthesis of a single enantiomer is paramount for pharmaceutical applications. Catalytic asymmetric transfer hydrogenation is a robust and highly effective method. The system employing a Ruthenium catalyst with an N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligand is particularly noteworthy for its high efficiency and enantioselectivity.[1]

-

Causality of Components:

-

[RuCl₂(p-cymene)]₂: This is the pre-catalyst. It is stable and easy to handle. In the presence of the ligand and a hydrogen source, it forms the active catalytic species.

-

(S,S)-TsDPEN: This is the chiral ligand. Its specific stereochemistry and geometry create a chiral pocket around the ruthenium center. When the prochiral ketone coordinates to the metal, the ligand directs the hydride transfer to one specific face of the carbonyl, leading to the preferential formation of one enantiomer of the alcohol. Using (R,R)-TsDPEN would produce the opposite enantiomer.

-

Formic Acid/Triethylamine (HCOOH/NEt₃): This azeotropic mixture serves as the hydrogen source. It is safer and more convenient than using high-pressure hydrogen gas. The formic acid donates the hydride, and the triethylamine acts as a base to facilitate the catalytic cycle.

-

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Detailed Experimental Protocol:

-

Vessel Preparation: A dried round-bottom flask is charged with a magnetic stir bar and purged with an inert gas (Argon or Nitrogen).

-

Reagent Addition: To the flask, add 3'-chloro-2,2,2-trifluoroacetophenone (1.0 eq), [RuCl₂(p-cymene)]₂ (0.005 eq, 0.5 mol%), and (S,S)-TsDPEN (0.01 eq, 1.0 mol%).

-

Solvent/Hydrogen Source: Add the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) as the solvent.

-

Reaction: The mixture is stirred vigorously and heated to a specified temperature (e.g., 40 °C) for a period of 12-24 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed.

-

Workup: Upon completion, the reaction is cooled to room temperature. Water is added, and the product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched alcohol.

The Nucleophilic Addition Pathway: Forging the C-C Bond

This strategy builds the molecule by creating the central carbon-carbon bond connecting the aromatic ring to the trifluoroethyl group.

Grignard Reaction Approach

This classic organometallic reaction involves the nucleophilic attack of an arylmagnesium halide on a suitable electrophile.[4][5] The key is the preparation of 3-chlorophenylmagnesium bromide.

-

Expert Insight: The formation of a Grignard reagent is notoriously sensitive to moisture.[6][7] All glassware must be oven- or flame-dried, and anhydrous solvents (typically diethyl ether or THF) are mandatory. The magnesium turnings should be fresh or activated (e.g., with a crystal of iodine) to remove the passivating oxide layer.[4]

Caption: Grignard synthesis workflow.

Protocol Outline:

-

Grignard Formation: In an oven-dried, three-neck flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether. A solution of 1-bromo-3-chlorobenzene in anhydrous ether is added dropwise to initiate the reaction, which is then maintained at a gentle reflux until the magnesium is consumed.[4]

-

Nucleophilic Addition: The freshly prepared Grignard solution is cooled (e.g., to -78 °C). A solution of the trifluoroacetaldehyde electrophile is then added slowly. The reaction is allowed to warm to room temperature and stirred until completion.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is then extracted, dried, and purified as described previously. This method typically yields a racemic mixture of the alcohol.

Trifluoromethylation of 3-Chlorobenzaldehyde

An alternative C-C bond-forming strategy involves using a nucleophilic trifluoromethyl source, such as (trifluoromethyl)trimethylsilane (TMSCF₃, the Ruppert-Prakash reagent), to attack the carbonyl carbon of 3-chlorobenzaldehyde.[8]

-

Mechanistic Advantage: This method avoids the often-challenging handling of gaseous trifluoroacetaldehyde. The reaction is initiated by a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride - TBAF), which activates the silicon-carbon bond, liberating the nucleophilic trifluoromethyl anion.

Reaction Scheme:

3-Chlorobenzaldehyde + (CF₃)Si(CH₃)₃ --(cat. TBAF)--> Intermediate --(H⁺ Workup)--> this compound[8]

This approach also typically produces a racemic product but can be adapted for asymmetric synthesis by using chiral fluoride sources or catalysts.

Purification and Characterization

Regardless of the synthetic route, the final product requires purification and rigorous characterization to confirm its identity and purity.

-

Purification: Flash column chromatography using a hexane/ethyl acetate solvent system is generally effective for removing unreacted starting materials and byproducts. For larger scales, distillation under reduced pressure may be feasible.

-

Characterization:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most definitive characterization method. The ¹H NMR will show characteristic signals for the aromatic protons, the methine proton (CH-OH), and the hydroxyl proton. ¹⁹F NMR provides a clean signal for the CF₃ group.

-

Mass Spectrometry (MS): Confirms the molecular weight (210.58 g/mol ) and provides fragmentation patterns consistent with the structure.[1][9]

-

Infrared (IR) Spectroscopy: Will show a strong, broad absorption for the O-H stretch (around 3300 cm⁻¹) and characteristic C-F stretches (around 1100-1300 cm⁻¹).

-

Conclusion

The synthesis of this compound is most effectively and strategically achieved via the reduction of its ketone precursor, 3'-chloro-2,2,2-trifluoroacetophenone. This pathway is particularly powerful as it provides access to enantiomerically pure products through well-established asymmetric transfer hydrogenation protocols, which are critical for applications in drug discovery and development. While organometallic C-C bond-forming strategies offer viable alternative routes, they often result in racemic products and can present greater experimental challenges. The choice of method will ultimately depend on the specific requirements of the research, including desired stereochemistry, scale, and available resources.

References

- 1. Buy this compound | 81577-11-9 [smolecule.com]

- 2. Cas 321-31-3,3'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE | lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 格氏試劑 [sigmaaldrich.com]

- 8. CAS#:81577-11-9 | this compound | Chemsrc [chemsrc.com]

- 9. PubChemLite - this compound (C8H6ClF3O) [pubchemlite.lcsb.uni.lu]

1-(3-Chlorophenyl)-2,2,2-trifluoroethanol structural analysis

An In-Depth Technical Guide to the Structural Analysis of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol

Introduction: Unveiling a Molecule of Interest

In the landscape of pharmaceutical development and materials science, fluorinated organic compounds hold a position of unique importance. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical properties, including metabolic stability, bioavailability, and binding affinity.[1] this compound (C₈H₆ClF₃O, Molar Mass: ~210.58 g/mol ) is a quintessential example of such a molecule.[2][3] It features a chiral center and combines the electronic effects of a meta-substituted chlorophenyl ring with the potent inductive and steric influence of a trifluoromethyl group. These features make it a valuable chiral building block and a subject of significant interest for researchers.

This guide provides a comprehensive, in-depth overview of the core analytical methodologies required for the unambiguous structural elucidation and characterization of this compound. We will move beyond mere procedural descriptions to explore the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical workflow.

Caption: Molecular Structure of this compound.

Part 1: Synthesis and Sample Preparation for Analysis

A robust structural analysis begins with a pure sample. This compound is commonly synthesized via the nucleophilic addition of a trifluoromethyl source to 3-chlorobenzaldehyde, followed by reduction, or through the direct reduction of its corresponding ketone, 1-(3-chlorophenyl)-2,2,2-trifluoroethanone.[4] Asymmetric reduction methodologies are particularly crucial for accessing specific enantiomers.[1]

Protocol 1: General Sample Preparation for Spectroscopic Analysis

The integrity of your analytical data is directly dependent on meticulous sample preparation.

-

Purity Verification: Initially, assess the purity of the synthesized material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The goal is a purity level >98% to avoid interference from starting materials or byproducts.

-

Solvent Selection: Choose a solvent that completely dissolves the analyte and has minimal overlapping signals with it in the chosen analysis.

-

For NMR: Deuterated chloroform (CDCl₃) is an excellent first choice due to its volatility and ability to dissolve a wide range of organic compounds. Other solvents like deuterated acetone or DMSO-d₆ may be used if solubility is an issue.[5]

-

For IR/MS: HPLC-grade solvents such as methanol or acetonitrile are suitable.

-

-

Sample Weighing: Accurately weigh 5-10 mg of the purified compound for NMR analysis or create a ~1 mg/mL stock solution for MS and IR (if not using a neat sample).

-

Dissolution & Transfer: Dissolve the sample in the chosen solvent (e.g., ~0.6 mL of deuterated solvent for a standard 5 mm NMR tube). Ensure complete dissolution, using gentle vortexing if necessary. Transfer the solution to the appropriate analytical vessel (e.g., NMR tube, MS vial).

Part 2: The Spectroscopic Triad: NMR, IR, and MS

No single technique provides a complete structural picture. A synergistic approach using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for a comprehensive and validated structural assignment.

Caption: A synergistic workflow for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For a fluorinated compound like this, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is indispensable.

-

Rationale: ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. The key signals to observe are the aromatic protons, the single methine proton (CHOH), and the hydroxyl proton.

-

Anticipated Spectral Features:

-

Aromatic Region (δ 7.2-7.5 ppm): Four protons on the 3-chlorophenyl ring will appear as a complex series of multiplets. The meta-substitution pattern breaks the symmetry, leading to distinct signals for each proton.

-

Methine Proton (δ ~5.0 ppm): The proton on the chiral carbon (C-1) is adjacent to the three fluorine atoms of the CF₃ group. This proximity results in spin-spin coupling, splitting the signal into a quartet (⁴JH-F ≈ 6-8 Hz).

-

Hydroxyl Proton (δ variable, ~2-4 ppm): The -OH proton typically appears as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

-

-

Protocol 2: ¹H NMR Data Acquisition

-

Prepare the sample in CDCl₃ as described in Protocol 1.

-

Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Acquire a standard ¹H spectrum over a range of 0-10 ppm.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each peak.

-

-

Rationale: Proton-decoupled ¹³C NMR reveals the number of unique carbon environments in the molecule and provides information about their electronic state.[6] The presence of highly electronegative F and Cl atoms significantly influences the chemical shifts.

-

Anticipated Spectral Features:

-

Aromatic Carbons (δ 125-140 ppm): Six distinct signals are expected for the aromatic carbons. The carbon directly attached to the chlorine atom (C-3) will be shifted, as will the ipso-carbon (attached to the trifluoroethanol moiety).

-

Methine Carbon (δ ~73 ppm): The C-1 carbon, bonded to the -OH group, will be split into a quartet by the three fluorine atoms (²JC-F ≈ 30-35 Hz).

-

Trifluoromethyl Carbon (δ ~124 ppm): The CF₃ carbon will appear as a strong quartet due to one-bond coupling to the three fluorine atoms (¹JC-F ≈ 280-290 Hz). This large coupling constant is characteristic of a CF₃ group.[7]

-

-

Protocol 3: ¹³C{¹H} NMR Data Acquisition

-

Use the same sample prepared for ¹H NMR.

-

Select a ¹³C experiment with proton broadband decoupling.[6]

-

Acquire the spectrum over a range of 0-160 ppm. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

-

Rationale: ¹⁹F NMR is exceptionally sensitive and specific for fluorine-containing compounds.[8] With 100% natural abundance and a wide chemical shift range, it provides a clean and unambiguous window into the fluorine environment.[9][10]

-

Anticipated Spectral Features:

-

Trifluoromethyl Group (δ ~ -78 ppm): The three fluorine atoms are chemically equivalent and will give rise to a single signal. This signal will be split into a doublet due to coupling with the single methine proton (⁴JF-H ≈ 6-8 Hz). The chemical shift is characteristic of a CF₃ group alpha to a hydroxyl group.[11]

-

-

Protocol 4: ¹⁹F NMR Data Acquisition

-

Use the same sample prepared for ¹H NMR.

-

Tune the spectrometer to the ¹⁹F frequency. An external reference, such as CFCl₃ (δ = 0 ppm), is typically used.[12]

-

Acquire the spectrum. Often, ¹H decoupling is not necessary and the coupled spectrum is desired to confirm the H-F coupling.

-

Process the data.

-

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.2 - 7.5 | m | - | 4 x Ar-H |

| ¹H | ~5.0 | q | ⁴JH-F ≈ 6-8 | CH(OH)CF₃ |

| ¹H | ~2-4 | br s | - | OH |

| ¹³C | 125 - 140 | s | - | 6 x Ar-C |

| ¹³C | ~124 | q | ¹JC-F ≈ 285 | C F₃ |

| ¹³C | ~73 | q | ²JC-F ≈ 32 | C H(OH)CF₃ |

| ¹⁹F | ~ -78 | d | ⁴JF-H ≈ 6-8 | CF ₃ |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

-

Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.[13]

-

Anticipated Spectral Features: The spectrum will be dominated by absorptions corresponding to the O-H, C-F, C-Cl, and aromatic C-H/C=C bonds.

-

O-H Stretch: A strong, broad band around 3600-3200 cm⁻¹. Broadening is due to hydrogen bonding.

-

Aromatic C-H Stretch: Medium intensity peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: A weak peak just below 3000 cm⁻¹ for the methine C-H.

-

Aromatic C=C Stretches: Medium peaks in the 1600-1450 cm⁻¹ region.

-

C-F Stretches: Very strong, multiple intense bands in the 1250-1100 cm⁻¹ region, characteristic of a CF₃ group.

-

C-O Stretch: A strong band in the 1100-1000 cm⁻¹ region.

-

C-Cl Stretch: A medium to strong band in the 800-700 cm⁻¹ region.

-

-

Protocol 5: IR Data Acquisition (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and acquiring a background spectrum.

-

Place a small amount (a single drop or a few crystals) of the neat sample directly onto the ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

-

Label the significant peaks with their frequencies.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

-

Rationale: MS provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

-

Anticipated Spectral Features:

-

Molecular Ion (M⁺): A peak at m/z 210. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), an M+2 peak at m/z 212 will be observed with approximately one-third the intensity of the M⁺ peak. This isotopic pattern is a definitive indicator of a single chlorine atom.

-

Key Fragments: The bond between the chiral carbon and the CF₃ group is relatively weak. A prominent fragment is expected from the loss of the trifluoromethyl radical, leading to a peak at m/z 141 ([M-CF₃]⁺). Further fragmentation of the chlorophenyl ring would also be observed.

-

-

Protocol 6: GC-MS (EI) Data Acquisition

-

Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like methanol or ethyl acetate.

-

Inject 1 µL of the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS) system equipped with an EI source.

-

The GC will separate the analyte from any minor impurities before it enters the mass spectrometer.

-

Acquire the mass spectrum over a range of m/z 40-300.

-

Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

-

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Part 3: X-ray Crystallography: The Definitive Structure

While spectroscopy provides compelling evidence of molecular connectivity, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional model of the molecule's structure in the solid state, including its absolute stereochemistry (if a chiral probe is used in synthesis or resolution).[14]

-

Rationale: By diffracting X-rays off the ordered lattice of a single crystal, one can calculate the electron density map of the molecule and thereby determine the precise position of every atom.[15] This method is the gold standard for structural determination.

-

Methodology: The primary challenge is often growing a diffraction-quality single crystal. As no crystal structure for this specific compound is readily available in public databases, the following protocol outlines the experimental approach.

Protocol 7: Crystal Growth for X-ray Diffraction

-

Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). The ideal system is one where the compound is moderately soluble.

-

Slow Evaporation (Method A): a. Create a nearly saturated solution of the compound in a suitable solvent (e.g., a hexane/ethyl acetate mixture) in a small vial. b. Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent over several days to weeks. c. Store the vial in a vibration-free location.

-

Vapor Diffusion (Method B): a. Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., dichloromethane) in a small, open inner vial. b. Place this inner vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane). c. Over time, the anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.[16]

-

Crystal Harvesting: Once suitable crystals (ideally >0.1 mm in each dimension) have formed, carefully extract one using a cryo-loop, coat it in a cryoprotectant oil, and flash-cool it in liquid nitrogen for transport to the diffractometer.[15]

-

Data Collection and Refinement: Data is collected on a single-crystal X-ray diffractometer. The resulting diffraction pattern is processed to solve and refine the molecular structure, yielding precise bond lengths, bond angles, and torsional angles.[17]

Caption: The workflow from purified compound to a definitive 3D structure via X-ray crystallography.

Conclusion

The structural analysis of this compound is a multi-faceted process that relies on the convergence of evidence from several complementary analytical techniques. NMR spectroscopy (¹H, ¹³C, ¹⁹F) establishes the carbon-hydrogen-fluorine framework and atomic connectivity. Infrared spectroscopy rapidly confirms the presence of key functional groups, while mass spectrometry validates the molecular weight and provides structural clues through fragmentation. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter, capable of providing an exact three-dimensional representation of the molecule. By following the integrated workflows and protocols outlined in this guide, researchers can confidently and accurately characterize this important fluorinated building block, paving the way for its application in drug discovery and advanced materials.

References

- 1. Buy this compound | 81577-11-9 [smolecule.com]

- 2. (R)-2,2,2-Trifluoro-1-(3-chlorophenyl)ethanol | CAS 376347-10-3 - Arran Chemical Company [arranchemical.ie]

- 3. PubChemLite - this compound (C8H6ClF3O) [pubchemlite.lcsb.uni.lu]

- 4. CAS#:81577-11-9 | this compound | Chemsrc [chemsrc.com]

- 5. epfl.ch [epfl.ch]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. azom.com [azom.com]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. greeley.org [greeley.org]

- 16. Tutorials » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Spectroscopic and Structural Elucidation of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol, a key intermediate in pharmaceutical and materials science applications. The presence of a trifluoromethyl group and a chlorophenyl moiety imparts unique chemical and physical characteristics, making detailed structural analysis essential for its application.[1] This document, intended for researchers and professionals in drug development and chemical synthesis, details the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, alongside validated experimental protocols.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₈H₆ClF₃O and a molecular weight of approximately 210.58 g/mol .[1][2] The molecule's structure, featuring a chiral center at the benzylic carbon, is fundamental to its reactivity and interactions in biological systems.

Figure 1: 2D structure of this compound. The chiral center is marked with an asterisk (*).

Synthesis Pathway

A common synthetic route to this compound involves the nucleophilic addition of a trifluoromethyl group to 3-chlorobenzaldehyde.[3] A prevalent method utilizes (trifluoromethyl)trimethylsilane (TMSCF₃) as the trifluoromethyl anion source.

Figure 2: A representative synthesis workflow for this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methine proton, and the hydroxyl proton.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.2 - 7.5 | Multiplet (m) | - |

| Methine-CH | ~5.0 | Quartet (q) | ~6-7 |

| Hydroxyl-OH | Variable (broad singlet) | Singlet (s) | - |

Rationale for Assignments:

-

Aromatic Protons: The protons on the chlorophenyl ring will appear in the typical aromatic region. The substitution pattern will lead to a complex multiplet.

-

Methine Proton: The proton on the carbon bearing the hydroxyl and trifluoromethyl groups is significantly deshielded by the adjacent electron-withdrawing groups and the aromatic ring. It is expected to be split into a quartet by the three neighboring fluorine atoms.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It often appears as a broad singlet and can exchange with deuterium in the presence of D₂O.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information about the carbon framework of the molecule. The presence of the highly electronegative fluorine atoms will have a significant effect on the chemical shifts of the adjacent carbons.

| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JC-F, Hz) |

| Aromatic C-Cl | ~135 | Singlet (s) | - |

| Aromatic C-H | ~125-130 | Singlet (s) | - |

| Aromatic C-ipso | ~138-142 | Singlet (s) | - |

| Methine-CH | ~70-75 | Quartet (q) | ~30-35 |

| Trifluoromethyl-CF₃ | ~124 | Quartet (q) | ~280-285 |

Rationale for Assignments:

-

Aromatic Carbons: The carbons of the phenyl ring will resonate in the 125-142 ppm range. The carbon attached to the chlorine atom (C-Cl) will be at a distinct chemical shift.[4]

-

Methine Carbon: This carbon is attached to an oxygen and the trifluoromethyl group, shifting it downfield. It will appear as a quartet due to coupling with the three fluorine atoms.

-

Trifluoromethyl Carbon: The carbon of the CF₃ group will be significantly downfield and will exhibit a large one-bond coupling constant (¹JC-F), resulting in a distinct quartet.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 210.

Predicted Mass Spectrometry Data [2]

| Adduct | m/z |

| [M+H]⁺ | 211.01320 |

| [M+Na]⁺ | 232.99514 |

| [M-H]⁻ | 208.99864 |

Expected Fragmentation Pattern: Common fragmentation pathways would include the loss of the trifluoromethyl group ([M-CF₃]⁺), loss of water ([M-H₂O]⁺), and cleavage of the C-C bond between the methine and the trifluoromethyl group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-F stretch | 1000-1400 | Strong |

| C-O stretch (alcohol) | 1050-1150 | Strong |

| C-Cl stretch | 600-800 | Medium |

Rationale for Assignments:

-

The broad absorption in the 3200-3600 cm⁻¹ region is characteristic of the hydroxyl group's O-H stretch.

-

The strong absorptions in the 1000-1400 cm⁻¹ range are indicative of the C-F bonds of the trifluoromethyl group.

-

The presence of the aromatic ring will be confirmed by C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a 5-second relaxation delay, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and significant fragments.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates. For a solid, a KBr pellet or a Nujol mull can be prepared.

-

Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum of the clean plates or KBr should be taken first and subtracted from the sample spectrum.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the structural confirmation of this compound. The combination of ¹H NMR, ¹³C NMR, MS, and IR spectroscopy allows for unambiguous identification and assessment of purity. The provided methodologies represent standard, validated approaches for obtaining high-quality spectroscopic data for this and related compounds.

References

An In-depth Technical Guide to the Discovery and History of Trifluoroethyl Alcohol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey into the world of trifluoroethyl alcohol and its derivatives is a compelling narrative of chemical innovation, driven by the quest for compounds with unique properties and transformative applications. From their early, challenging syntheses to their current indispensable roles in pharmaceuticals, materials science, and organic synthesis, these fluorinated molecules have left an indelible mark on modern science. This guide provides a comprehensive exploration of the discovery, history, and evolving synthetic strategies for trifluoroethyl alcohol derivatives, offering valuable insights for researchers and professionals in the field.

The story begins with the broader history of organofluorine chemistry. The isolation of elemental fluorine by Henri Moissan in 1886 was a monumental achievement that opened the door to the deliberate introduction of fluorine into organic molecules.[1] This was followed by the development of the first practical fluorination method by the Belgian chemist Frédéric Swarts in 1892.[1][2] The Swarts reaction, which involves a halogen exchange using antimony trifluoride, became a foundational technique in early organofluorine synthesis.[1][3] It was Swarts himself who first synthesized 2,2,2-trifluoroethanol (TFEA) in 1933, marking the true inception of the field of fluorinated alcohols.[1]

The Unique Properties of 2,2,2-Trifluoroethanol (TFEA)

2,2,2-Trifluoroethanol (CF3CH2OH), often referred to as TFEA or TFE, is a colorless, water-miscible liquid with a scent reminiscent of ethanol.[4][5] However, the presence of the highly electronegative trifluoromethyl group imparts properties that distinguish it significantly from its non-fluorinated counterpart.[4][5]

| Property | Value |

| Molecular Formula | C2H3F3O |

| Molar Mass | 100.04 g/mol |

| Boiling Point | 74.0 °C |

| Melting Point | -43.5 °C |

| Density | 1.325 g/mL |

| Acidity (pKa) | 12.46 |

| Solubility in Water | Miscible |

The strong electron-withdrawing nature of the trifluoromethyl group makes TFEA a much stronger acid than ethanol.[7] This enhanced acidity allows it to form stable hydrogen-bonded complexes with various Lewis bases and heterocyclic compounds.[7] Its unique combination of polarity and solvency enables it to dissolve a wide range of organic compounds, ionic salts, peptides, and proteins, making it a versatile solvent in organic synthesis and biochemical studies.[7][8][9][10]

Early Synthetic Methodologies: The Swarts Reaction

The pioneering synthesis of trifluoroethyl alcohol derivatives relied heavily on the Swarts reaction, a halogen exchange method that replaces chlorine or bromine atoms with fluorine.[1][3] This reaction typically utilizes metallic fluorides like antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅).[1][2]

Generalized Protocol for Swarts Fluorination

Objective: To synthesize a trifluoroethyl compound from a trichloroethyl precursor.

Materials:

-

2,2,2-trichloroethanol or its derivative

-

Antimony trifluoride (SbF₃)

-

Antimony pentachloride (SbCl₅) (catalyst)

-

Anhydrous reaction vessel with reflux condenser and distillation apparatus

-

Heating mantle

-

Cooled receiving flask

Procedure:

-

Thoroughly dry the reaction apparatus to prevent unwanted side reactions with water.

-

Place antimony trifluoride in the reaction vessel.

-

Add a catalytic amount of antimony pentachloride.

-

Slowly add the 2,2,2-trichloroethanol derivative to the reaction mixture.

-

Gently heat the mixture to initiate the halogen exchange.

-

Monitor the reaction progress by observing the distillation of the lower-boiling product.

-

Collect the crude trifluoroethyl product in the cooled receiving flask.

-

The resulting halide can then be hydrolyzed to 2,2,2-trifluoroethanol, for instance, by heating with an aqueous solution of a base like sodium carbonate, followed by acidification and extraction.[1]

-

Purify the final product by fractional distillation.[1]

Generalized workflow for the Swarts synthesis of a trifluoroethyl compound.

Modern Synthetic Approaches

While the Swarts reaction was historically significant, modern organic synthesis has seen the development of more efficient and versatile methods for producing trifluoroethanol and its derivatives. Industrially, TFEA is now primarily produced through the hydrogenation or hydride reduction of trifluoroacetic acid derivatives, such as esters or the acid chloride.[4][11][12]

Another common industrial method is the hydrogenolysis of compounds with the general formula CF₃−CHOH−OR (where R can be hydrogen or an alkyl group) in the presence of a palladium catalyst on activated charcoal.[4][11][12]

Catalytic Hydrogenation of Trifluoroacetic Acid Derivatives

Objective: To synthesize 2,2,2-trifluoroethanol via catalytic hydrogenation.

Materials:

-

Trifluoroacetic acid ester (e.g., ethyl trifluoroacetate)

-

Hydrogen gas (H₂)

-

Palladium on activated charcoal catalyst (Pd/C) or other suitable precious metal catalyst[13]

-

High-pressure reactor (autoclave)

-

Solvent (e.g., ethanol)

Procedure:

-

Charge the high-pressure reactor with the trifluoroacetic acid ester and the solvent.

-

Add the palladium on charcoal catalyst to the mixture.

-

Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure.

-

Heat the reactor to the appropriate temperature while stirring vigorously to ensure good mixing of the reactants and catalyst.

-

Monitor the reaction progress by measuring the hydrogen uptake.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Isolate the 2,2,2-trifluoroethanol from the solvent, typically by fractional distillation.

Workflow for the catalytic hydrogenation of a trifluoroacetic acid derivative.

The Impact of Trifluoroethyl Moieties in Drug Development

The incorporation of trifluoromethyl and, by extension, trifluoroethyl groups has become a cornerstone of modern drug design.[14][15][16] These moieties can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity to its target.[15][17] The strong carbon-fluorine bond is resistant to enzymatic cleavage, which can lead to a longer half-life and improved bioavailability.[17]

Case Study: Isoflurane

A prominent example of a trifluoroethyl derivative in medicine is the inhaled anesthetic isoflurane.[12][18] Synthesized in 1965 by Drs. Louise Speers Croix and Ross C. Terrell, isoflurane demonstrated greater safety and efficacy compared to the then-popular anesthetic halothane.[18][19] It received FDA approval in 1981 and became a widely used anesthetic.[18][20] Isoflurane's chemical structure is 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether.[21]

Case Study: Bicalutamide

Bicalutamide (brand name Casodex) is a non-steroidal anti-androgen medication primarily used in the treatment of prostate cancer.[22][23] It functions by competitively inhibiting the binding of androgens like testosterone to the androgen receptor.[23] The synthesis of bicalutamide involves the reaction of an epoxide with a sulfinate or thiolate nucleophile, a process that has been mechanistically studied.[24][25] The trifluoromethyl group in bicalutamide is crucial for its pharmacological activity.[26]

Impact of the trifluoroethyl group on drug properties.

Applications Beyond Pharmaceuticals

The utility of trifluoroethyl alcohol and its derivatives extends beyond the realm of medicine.

-

Organic Synthesis: TFEA is a valuable solvent for various organic reactions, including the oxidation of sulfur compounds with hydrogen peroxide.[4][11] Its strong hydrogen-bonding donor ability and low nucleophilicity allow it to promote reactions even in the absence of a catalyst.[27]

-

Materials Science: Trifluoroethanol is used as a solvent for nylon.[4][11]

-

Biochemistry: TFEA is employed as a co-solvent in protein folding studies using NMR spectroscopy, as it can effectively solubilize both peptides and proteins and influence their three-dimensional structure.[4][7][11]

Conclusion

The discovery and development of trifluoroethyl alcohol derivatives represent a significant chapter in the history of organofluorine chemistry. From the early, groundbreaking work of Swarts to the sophisticated synthetic methods and diverse applications of today, these compounds have proven to be invaluable tools for scientists and researchers across multiple disciplines. Their unique properties, stemming from the presence of the trifluoromethyl group, have enabled the creation of life-saving drugs, advanced materials, and novel synthetic methodologies. As research continues to push the boundaries of what is possible, the legacy and future potential of trifluoroethyl alcohol derivatives remain firmly secured.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 3. Explain swart's reaction with an example | Filo [askfilo.com]

- 4. 2,2,2-Trifluoroethanol [chemeurope.com]

- 5. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 6. 2,2,2-Trifluoroethanol | 75-89-8 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]

- 9. nbinno.com [nbinno.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Trifluoroethanol (TFE, 2,2,2-Trifluoroethanol, Trifluoroethyl alcohol, Fluorinol 85) CAS:76-05-1 [kangmei.com]

- 12. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]

- 13. US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

- 18. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 19. youtube.com [youtube.com]

- 20. Isoflurane - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. Bicalutamide - Wikipedia [en.wikipedia.org]

- 23. What is the mechanism of Bicalutamide? [synapse.patsnap.com]

- 24. Mechanistic studies on the synthesis of bicalutamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Mechanistic studies on the synthesis of bicalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide on 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol as a Chiral Building Block in Pharmaceuticals

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[1][2] Among the myriad of fluorinated building blocks, chiral trifluoromethyl carbinols stand out for their profound impact on metabolic stability, bioavailability, and target-binding affinity. This technical guide provides a comprehensive overview of 1-(3-chlorophenyl)-2,2,2-trifluoroethanol, a versatile chiral building block with significant potential in pharmaceutical synthesis. We will delve into its synthesis, with a focus on robust methods for achieving high enantiopurity, and explore its application in the construction of complex pharmaceutical agents, supported by detailed experimental protocols and mechanistic insights. This document is intended to serve as a practical resource for researchers and professionals engaged in the design and development of novel therapeutics.

Introduction: The Strategic Advantage of Fluorinated Chiral Alcohols in Drug Design

The introduction of a trifluoromethyl (CF3) group into a drug candidate can dramatically alter its properties.[2] The high electronegativity and steric demand of the CF3 group can lead to enhanced metabolic stability by blocking sites of oxidation, improved membrane permeability, and favorable alterations in pKa.[2] When the CF3 group is adjacent to a hydroxyl-bearing stereocenter, as in this compound, the resulting chiral alcohol becomes a valuable synthon for introducing these benefits in a stereochemically defined manner. The 3-chlorophenyl substituent further provides a handle for additional synthetic modifications and can itself contribute to target engagement through various interactions. The unique electronic properties of this building block, stemming from the interplay between the electron-withdrawing trifluoromethyl group and the chloro-substituted aromatic ring, make it a compelling choice for the synthesis of novel bioactive molecules.[3]

Synthesis of Racemic this compound

The initial step in accessing the enantiomerically pure forms of the title compound is often the synthesis of the racemate, which serves as a substrate for subsequent resolution or as a standard for analytical method development. The most common and efficient method for preparing racemic this compound is the nucleophilic trifluoromethylation of 3-chlorobenzaldehyde.

Recommended Protocol: Trifluoromethylation of 3-Chlorobenzaldehyde using Ruppert's Reagent

This protocol utilizes (trifluoromethyl)trimethylsilane (TMSCF3), also known as Ruppert's reagent, which serves as a nucleophilic trifluoromethyl anion equivalent upon activation by a fluoride source.

Reaction Scheme:

Figure 1: Synthesis of racemic this compound.

Materials and Equipment:

-

3-Chlorobenzaldehyde

-

(Trifluoromethyl)trimethylsilane (TMSCF3)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for inert atmosphere techniques

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-chlorobenzaldehyde (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Add (trifluoromethyl)trimethylsilane (1.2 eq) to the stirred solution.

-

Initiation: Slowly add tetrabutylammonium fluoride (0.1 eq of a 1 M solution in THF) dropwise via a syringe. A color change is often observed upon initiation.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl. Stir for 30 minutes to ensure complete desilylation.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford racemic this compound as a colorless oil or low-melting solid.

Asymmetric Synthesis and Chiral Resolution

For applications in pharmaceutical synthesis, obtaining enantiomerically pure this compound is paramount. Two primary strategies are employed: asymmetric synthesis from the corresponding prochiral ketone and resolution of the racemic alcohol.

Asymmetric Synthesis: Catalytic Reduction of 3'-Chloro-2,2,2-trifluoroacetophenone

The most direct route to enantiopure this compound is the asymmetric reduction of its corresponding ketone, 3'-chloro-2,2,2-trifluoroacetophenone. This approach offers high atom economy and can be tuned to yield either enantiomer by selecting the appropriate chiral catalyst.

Ruthenium-based catalysts, particularly those employing chiral diamine ligands like N-tosyl-1,2-diphenylethylenediamine (TsDPEN), are highly effective for the asymmetric transfer hydrogenation of ketones.

Reaction Scheme:

Figure 2: Asymmetric Transfer Hydrogenation for (S)-enantiomer synthesis.

Protocol:

-

Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (0.005 eq) and (S,S)-TsDPEN (0.01 eq) in an anhydrous solvent (e.g., dichloromethane). Stir at room temperature for 30 minutes.

-

Reaction Setup: To the catalyst solution, add 3'-chloro-2,2,2-trifluoroacetophenone (1.0 eq).

-

Hydrogen Donor: Add a 5:2 azeotropic mixture of formic acid and triethylamine (several equivalents) as the hydrogen source.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or GC.

-

Work-up and Purification: Quench the reaction with water and neutralize with saturated aqueous NaHCO3. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify by column chromatography.

Expected Outcome: This method typically yields the (S)-enantiomer with high enantiomeric excess (>95% ee). To obtain the (R)-enantiomer, (R,R)-TsDPEN should be used as the chiral ligand.

Chiral Resolution of Racemic this compound

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. Enzymatic resolution, in particular, offers high enantioselectivity under mild reaction conditions.

Lipases are widely used to resolve chiral alcohols through enantioselective acylation or deacylation. For the resolution of this compound, an acylation approach is often preferred.

Workflow:

Figure 3: Enzymatic kinetic resolution workflow.

Protocol:

-

Reaction Setup: In a flask, dissolve racemic this compound (1.0 eq) in a suitable organic solvent (e.g., diisopropyl ether).

-

Acyl Donor: Add an acyl donor, such as vinyl acetate (0.6 eq).

-

Enzyme Addition: Add a lipase, for example, from Candida rugosa (commercially available).

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the conversion by GC or HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.

-

Work-up: Filter off the enzyme and concentrate the filtrate.

-

Separation: Separate the unreacted alcohol from the ester by column chromatography. The ester can then be hydrolyzed back to the alcohol of the opposite configuration.

Analytical Chiral HPLC for Enantiomeric Excess Determination

Accurate determination of enantiomeric excess (ee) is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Typical HPLC Conditions:

| Parameter | Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD-H or Chiralcel® OD-H) |

| Mobile Phase | Hexane/Isopropanol (e.g., 95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.

Application in Pharmaceutical Synthesis: A Key Building Block for Neurokinin-1 (NK1) Receptor Antagonists

While this compound may not be present in a currently marketed drug, its structural motif is highly relevant to the synthesis of potent neurokinin-1 (NK1) receptor antagonists. These antagonists have therapeutic applications in the treatment of chemotherapy-induced nausea and vomiting, as well as other central nervous system disorders.[4]

A prominent example of an NK1 receptor antagonist is Aprepitant . The synthesis of Aprepitant and its analogs often involves the coupling of a chiral alcohol with a morpholine core structure.[5][6][7] The chiral alcohol used in the synthesis of Aprepitant itself is (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol. The structural similarity of this compound to this key intermediate suggests its utility in creating novel analogs with potentially improved pharmacological profiles.

Illustrative Synthetic Scheme:

The following scheme illustrates how enantiopure (R)-1-(3-chlorophenyl)-2,2,2-trifluoroethanol could be incorporated into the synthesis of an Aprepitant analog, based on published synthetic routes.[8]

Figure 4: Proposed synthetic application in the synthesis of an Aprepitant analog.

The use of the 3-chloro-substituted building block allows for the exploration of structure-activity relationships (SAR) at a key position of the molecule, potentially leading to improved potency, selectivity, or pharmacokinetic properties.

Conclusion

This compound is a valuable and versatile chiral building block for pharmaceutical research and development. Its synthesis in racemic form is straightforward, and robust methods exist for its resolution and for the direct asymmetric synthesis of its enantiomers. The strategic incorporation of this moiety into complex molecules, particularly in the field of neurokinin-1 receptor antagonists, highlights its potential for the discovery of novel and improved therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important synthon in their drug discovery programs.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmtech.com [pharmtech.com]

- 3. Buy this compound | 81577-11-9 [smolecule.com]

- 4. Neurokinin-1 receptor antagonists: a comprehensive patent survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Aprepitant [cjph.com.cn]

- 7. medkoo.com [medkoo.com]

- 8. US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling and Application of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol, a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of bioactive molecules, including metabolic stability and binding affinity.[1] This document serves as an in-depth resource for researchers and drug development professionals, detailing the chemical properties, synthesis, analytical characterization, and, most critically, the safety and handling protocols for this compound. By integrating established scientific principles with practical, field-proven insights, this guide aims to empower scientists to work with this compound safely and effectively.

Introduction and Scientific Context

This compound, with the chemical formula C₈H₆ClF₃O, is a chiral alcohol featuring a trifluoromethyl group and a chlorophenyl moiety.[1] The presence of the trifluoromethyl group, a strong electron-withdrawing substituent, imparts unique physicochemical properties to the molecule, including increased acidity of the hydroxyl proton compared to its non-fluorinated analogs.[1] These characteristics make it a valuable building block in the synthesis of novel pharmaceuticals and advanced materials.

The strategic placement of the chlorine atom on the phenyl ring further modulates the electronic and lipophilic properties of the molecule, offering a handle for fine-tuning its interactions with biological targets. As the demand for sophisticated fluorinated building blocks in drug discovery continues to grow, a thorough understanding of their synthesis, characterization, and safe handling is paramount.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its safe handling and effective use in experimental work.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClF₃O | [1][2] |

| Molecular Weight | 210.58 g/mol | [1][2] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 238.8 ± 40.0 °C (Predicted) | [3] |

| Density | 1.414 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 11.54 ± 0.10 (Predicted) | [3] |

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following are the expected spectroscopic signatures:

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl and trifluoromethyl groups, and the hydroxyl proton. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The methine proton will likely be a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group, appearing around δ 5.0 ppm. The hydroxyl proton signal will be a broad singlet, and its chemical shift will be dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the fluorine atoms. The aromatic carbons will have distinct chemical shifts influenced by the chlorine substituent. The carbon bearing the hydroxyl and trifluoromethyl groups will be in the range of δ 70-80 ppm.

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

O-H stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.[4][5]

-

C-H stretch (aromatic): Weak to medium absorptions above 3000 cm⁻¹.[5]

-

C-F stretch: Strong absorptions in the range of 1000-1350 cm⁻¹ are indicative of the trifluoromethyl group.

-

C-Cl stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

2.1.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z 210. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 212 with about one-third the intensity of the molecular ion peak is expected.[6][7][8] This isotopic pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

Synthesis of Enantiomerically Pure this compound

The synthesis of chiral alcohols is a cornerstone of modern organic chemistry, with numerous applications in the pharmaceutical industry. The enantioselective reduction of the corresponding prochiral ketone, 3'-chloro-2,2,2-trifluoroacetophenone, is the most direct and efficient route to obtain enantiomerically pure this compound. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for this transformation, offering high enantioselectivity and predictable stereochemical outcomes.[6][7][8][9]

Causality Behind Experimental Choices in CBS Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst to direct the stereoselective delivery of a hydride from a borane reagent to the ketone.[6][7][8][9] The choice of reagents and conditions is critical for achieving high enantiomeric excess (e.e.).

-

Catalyst: The (R)- or (S)-2-Methyl-CBS-oxazaborolidine is chosen based on the desired enantiomer of the alcohol product. The catalyst forms a complex with the borane reagent, creating a sterically defined pocket that directs the approach of the ketone.

-

Reducing Agent: Borane dimethyl sulfide complex (BMS) or borane-THF complex are commonly used as the hydride source.[10] BMS is often preferred due to its higher stability compared to borane-THF.[10]

-

Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent as it is inert under the reaction conditions and effectively solubilizes the reagents. The reaction must be conducted under anhydrous conditions as water can react with the borane reagent and the catalyst, leading to reduced yield and enantioselectivity.[9]

-

Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C to -78 °C) to enhance enantioselectivity. Lower temperatures favor the desired transition state, leading to a higher enantiomeric excess of the product.

Experimental Workflow for Asymmetric Synthesis

The following diagram illustrates the general workflow for the asymmetric synthesis of (S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethanol.

Detailed Step-by-Step Methodology

Objective: To synthesize (S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethanol via asymmetric reduction of 3'-chloro-2,2,2-trifluoroacetophenone.

Materials:

-

3'-chloro-2,2,2-trifluoroacetophenone

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for eluent

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (nitrogen or argon), add (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents).

-

Catalyst Activation: Add anhydrous THF to the flask to dissolve the catalyst. Cool the solution to 0 °C in an ice-water bath.

-

Borane Addition: Slowly add borane dimethyl sulfide complex (0.6 equivalents) dropwise to the stirred catalyst solution over 15 minutes, maintaining the temperature at 0 °C.

-

Substrate Addition: In a separate flame-dried flask, dissolve 3'-chloro-2,2,2-trifluoroacetophenone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-